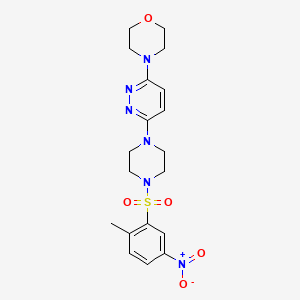
4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C19H24N6O5S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, also known by its CAS number 886893-85-2, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N6O5S, with a molecular weight of approximately 432.49 g/mol. Its structure features a morpholine ring, a pyridazine moiety, and a piperazine unit linked to a nitrophenyl sulfonyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which may increase acetylcholine levels in the synaptic cleft, beneficial for conditions like Alzheimer's disease.
- Antitumor Activity :
- Antibacterial Properties :
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory pathways.
- Cancer Research : In vitro experiments showed that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Testing : Research focused on its antibacterial properties revealed that it was particularly effective against Gram-positive bacteria, with lower MIC values compared to traditional antibiotics like ciprofloxacin .
Propriétés
IUPAC Name |
4-[6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-15-2-3-16(25(26)27)14-17(15)31(28,29)24-8-6-22(7-9-24)18-4-5-19(21-20-18)23-10-12-30-13-11-23/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGOSRQQPWWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














